molecular formula C27H29F2N3O2 B303809 N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303809
M. Wt: 465.5 g/mol
InChI Key: IIAYQYMZGCLKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DAA-1106, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to a class of molecules known as quinolinecarboxamides, which have been found to have a variety of biological activities.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve binding to the PBR. This binding may modulate the activity of the PBR, which in turn may affect a variety of cellular processes.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have a variety of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, and to reduce the severity of autoimmune disease in animal models. It has also been found to have neuroprotective effects in animal models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its high affinity and selectivity for the PBR. This allows for specific labeling and visualization of PBR-expressing cells. However, one limitation is that N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a relatively new compound, and its long-term safety and potential side effects are not yet fully understood.

Future Directions

There are several potential future directions for research on N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. These include:
1. Further studies on the mechanism of action of N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, including its effects on cellular processes and signaling pathways.
2. Studies on the long-term safety and potential side effects of N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, particularly in the context of its use in PET imaging studies.
3. Development of new imaging agents based on the structure of N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, with improved pharmacokinetic properties and higher selectivity for the PBR.
4. Studies on the potential therapeutic applications of N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, particularly in the treatment of neurodegenerative diseases and autoimmune disorders.
In conclusion, N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a promising compound for use in scientific research, particularly in the field of PET imaging. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps, including the reaction of 2,4-difluoroaniline with 4-dimethylaminobenzaldehyde to form an intermediate product. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form the final product, N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied for its potential use in a variety of scientific research applications, including as a ligand for imaging studies of the peripheral benzodiazepine receptor (PBR). The PBR is a protein that is found in high concentrations in certain types of cells, including immune cells and cells of the central nervous system. By binding to the PBR, N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be used to visualize these cells in vivo using positron emission tomography (PET) imaging.

properties

Product Name

N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C27H29F2N3O2

Molecular Weight

465.5 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C27H29F2N3O2/c1-15-23(26(34)31-20-11-8-17(28)12-19(20)29)24(16-6-9-18(10-7-16)32(4)5)25-21(30-15)13-27(2,3)14-22(25)33/h6-12,24,30H,13-14H2,1-5H3,(H,31,34)

InChI Key

IIAYQYMZGCLKBW-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)N(C)C)C(=O)NC4=C(C=C(C=C4)F)F

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)N(C)C)C(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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